N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Description
This compound features a central propanamide backbone substituted with a 2-fluorophenyl group and a 2-hydroxyethyl moiety linked to a 2,5-dimethylfuran ring. The 2-fluorophenyl group enhances metabolic stability and lipophilicity, while the dimethylfuran moiety introduces steric and electronic effects that influence receptor binding.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-11-9-14(12(2)22-11)16(20)10-19-17(21)8-7-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTJGHGMZBQVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized from starting materials like 2,5-hexanedione and an acid catalyst.
Introduction of the dimethyl groups: Methylation of the furan ring is achieved using methyl iodide and a strong base such as sodium hydride.
Attachment of the hydroxyethyl chain: This step involves the reaction of the dimethylfuran with ethylene oxide under basic conditions.
Formation of the amide bond: The final step involves the reaction of the hydroxyethyl-dimethylfuran with 2-fluorophenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the amide bond.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Propanamide Class
(a) N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl)
- Structure : Shares the 2-fluorophenyl-propanamide core but replaces the dimethylfuran-hydroxyethyl group with a piperidine-phenethyl moiety.
- Pharmacology : A potent opioid receptor agonist with high µ-opioid affinity, leading to rapid CNS effects. The piperidine-phenethyl group enhances blood-brain barrier penetration compared to the target compound’s polar hydroxyethyl-furan group .
- Metabolism : Piperidine derivatives like this are prone to N-dealkylation, whereas the target compound’s dimethylfuran may undergo oxidative metabolism via cytochrome P450 enzymes .
(b) 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide
- Structure: Contains a propanamide backbone with a 3-fluorophenylamino group and an unsubstituted phenyl ring.
- Key Differences: Lacks the hydroxyethyl-dimethylfuran substituent, resulting in reduced steric bulk and altered electronic properties. This compound’s activity is likely driven by hydrogen bonding via the amino group rather than furan-mediated interactions .
(c) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Features a benzooxazolone ring instead of dimethylfuran.
- Activity : Demonstrated 10–18% conversion rates in enzymatic assays, suggesting moderate reactivity compared to fluorophenyl derivatives. The electron-withdrawing oxazolone ring may reduce metabolic stability relative to the target compound’s fluorine-substituted aromatic system .
Functional Group Modifications in Related Compounds
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H20FNO3
- Molecular Weight : 293.34 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown effectiveness in inhibiting COX enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced synthesis of prostaglandins and other inflammatory mediators.
- Antioxidant Activity : The presence of the furan moiety suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
Table 1: Biological Activity Summary
Case Studies
-
Anti-inflammatory Effects :
A study indicated that compounds with similar structures inhibit COX activity effectively, leading to decreased inflammation in animal models. The compound's ability to reduce prostaglandin E2 levels was particularly noted, suggesting its potential as a therapeutic agent for inflammatory diseases. -
Neuroprotective Properties :
Research on related compounds has shown promising results in seizure models, indicating that this compound may exhibit anticonvulsant properties. In tests involving maximal electroshock and pentylenetetrazole-induced seizures, these compounds demonstrated significant protective effects. -
Cytotoxicity Against Cancer Cells :
Preliminary studies have suggested that the compound may possess selective cytotoxicity towards certain cancer cell lines. This activity was assessed using MTT assays, where the compound showed significant reduction in cell viability at specific concentrations.
Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. These findings indicate:
- IC50 Values : The effective concentration at which 50% inhibition occurs for COX enzymes is crucial for determining therapeutic doses.
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds, with results indicating favorable outcomes in terms of both efficacy and side effect profiles compared to traditional anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
